molecular formula C9H17N3 B1489000 [3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine CAS No. 1273838-02-0

[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine

Cat. No.: B1489000
CAS No.: 1273838-02-0
M. Wt: 167.25 g/mol
InChI Key: VEYWNGXLOMIIRG-UHFFFAOYSA-N
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Description

[3-(1-ethyl-1H-pyrazol-4-yl)propyl](methyl)amine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(1-ethyl-1H-pyrazol-4-yl)propylamine is a pyrazole derivative that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structural formula of 3-(1-ethyl-1H-pyrazol-4-yl)propylamine can be represented as follows:

C9H14N4\text{C}_9\text{H}_{14}\text{N}_4

This compound features a pyrazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

The biological activity of 3-(1-ethyl-1H-pyrazol-4-yl)propylamine is primarily attributed to its interaction with specific enzymes and receptors. The compound may function through:

  • Enzyme Inhibition : It can bind to active sites or allosteric sites on enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Interaction : The compound may also interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to 3-(1-ethyl-1H-pyrazol-4-yl)propylamine have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These findings suggest that the pyrazole moiety is crucial for the observed anticancer activity.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In a screening study involving a library of compounds, several pyrazole derivatives demonstrated potent activity against bacterial strains.

CompoundConcentration (ppm)% Death (24 hours)Reference
Compound D25100%
Compound E50100%

This indicates that 3-(1-ethyl-1H-pyrazol-4-yl)propylamine may serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

In a study conducted by Wei et al., various pyrazole derivatives were synthesized and evaluated for their anticancer properties against A549 lung cancer cells. Among these, a derivative similar to 3-(1-ethyl-1H-pyrazol-4-yl)propylamine showed promising results with an IC50 value of 26 µM, indicating significant growth inhibition .

Case Study 2: Anthelmintic Activity

A recent investigation into the anthelmintic properties of pyrazole derivatives revealed that several compounds, including those related to 3-(1-ethyl-1H-pyrazol-4-yl)propylamine, exhibited potent activity against parasitic worms. Compounds were tested at concentrations of 25 ppm and showed over 50% mortality within 72 hours .

Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-3-12-8-9(7-11-12)5-4-6-10-2/h7-8,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYWNGXLOMIIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.